3-Ethenyl-1H-indole

Catalog No.
S3478764
CAS No.
53654-36-7
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
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3-Ethenyl-1H-indole

CAS Number

53654-36-7

Product Name

3-Ethenyl-1H-indole

IUPAC Name

3-ethenyl-1H-indole

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h2-7,11H,1H2

InChI Key

YAMMUQMONCMYCX-UHFFFAOYSA-N

SMILES

C=CC1=CNC2=CC=CC=C21

Canonical SMILES

C=CC1=CNC2=CC=CC=C21

Biological and Clinical Applications

Specific Scientific Field: Biological and Clinical Research

Summary of the Application: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures vary depending on the specific biological activity being studied. Generally, these involve synthesizing the indole derivative and then testing its activity in vitro or in vivo .

Results or Outcomes: The results or outcomes also vary depending on the specific biological activity.

Optical Properties

Specific Scientific Field: Physical Chemistry

Summary of the Application: The optical properties of various donor or acceptor p-phenyl substituted ethenyl indoles were studied in solvents of varying polarity . Ethenyl indole exhibits non-linear optical properties (NLO) in a substituent dependent manner .

Methods of Application or Experimental Procedures: The optical properties were studied using absorption, fluorescence, and TDDFT methods .

Results or Outcomes: Ethenyl indole exhibits non-linear optical properties (NLO) in a substituent dependent manner. A compound with a strong electron-attracting substituent shows large NLO properties with charge transfer behavior, whereas ethenyls with moderate electron withdrawing or electron donating substituent exhibit lower NLO properties with non polar excited state .

Antiviral Activity

Specific Scientific Field: Pharmaceutical Research

Summary of the Application: Indole derivatives have been found to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application or Experimental Procedures: The antiviral activity of indole derivatives is typically tested in vitro. The specific procedures can vary depending on the virus being studied .

Results or Outcomes: In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Nonlinear Optics

Results or Outcomes: A compound with a strong electron-attracting substituent shows large NLO properties with charge transfer behavior, whereas ethenyls with moderate electron withdrawing or electron donating substituent exhibit lower NLO properties with non polar excited state .

Antimicrobial Activity

Summary of the Application: Indole derivatives have been found to possess antimicrobial activities . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .

Methods of Application or Experimental Procedures: The antimicrobial activity of indole derivatives is typically tested in vitro. The specific procedures can vary depending on the microorganism being studied .

Results or Outcomes: The results or outcomes also vary depending on the specific microorganism.

3-Ethenyl-1H-indole is an organic compound that belongs to the indole family, characterized by the presence of an ethenyl group attached to the third position of the indole ring. Indoles are significant heterocyclic compounds with a wide range of biological and chemical applications. The unique structure of 3-Ethenyl-1H-indole imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives, commonly using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ethenyl group into an ethyl group, yielding 3-ethyl-1H-indole. Lithium aluminum hydride is often used as a reducing agent.
  • Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the formation of various substituted indole derivatives. Common electrophilic reagents include halogens and sulfonyl chlorides .

3-Ethenyl-1H-indole exhibits a variety of biological activities:

  • Antiviral and Antimicrobial: Certain derivatives have shown efficacy against viral infections and bacterial growth.
  • Anti-inflammatory and Anticancer: Research indicates potential anti-inflammatory and anticancer properties, possibly through inhibition of specific enzymes such as tryptophan 2,3-dioxygenase.
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress .

The synthesis of 3-Ethenyl-1H-indole can be achieved through various methods:

  • Palladium-Catalyzed Larock Indole Synthesis: This method involves the use of palladium catalysts to form the indole ring from ortho-substituted anilines and internal alkynes.
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity .

3-Ethenyl-1H-indole finds applications in several areas:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects in treating various diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound's unique properties may be utilized in developing new materials with specific functionalities .

Studies on 3-Ethenyl-1H-indole's interactions focus on its biochemical pathways and enzyme inhibition mechanisms. For instance, it has been noted that certain indole derivatives can inhibit tryptophan 2,3-dioxygenase, affecting serotonin metabolism. Additionally, the optical properties of ethenyl indoles vary with solvent polarity, influencing their reactivity in biological systems .

Several compounds share structural similarities with 3-Ethenyl-1H-indole:

Compound NameStructural FeatureUnique Characteristics
3-Ethynyl-1H-indoleContains an ethynyl group instead of ethenylDifferent reactivity due to triple bond presence
3-Methyl-1H-indoleContains a methyl group at the third positionExhibits different biological activities compared to ethenyl
Indole-3-carboxaldehydeContains a formyl group at the third positionUsed as a precursor in multicomponent reactions

Uniqueness

3-Ethenyl-1H-indole is distinctive due to its ethenyl group, which enhances its reactivity and biological activity compared to its analogs. This unique feature allows for diverse synthetic pathways and potential applications in drug development .

Acid-Catalyzed Indole-Ketone Condensation

The acid-catalyzed condensation of indole with ketones represents the foundational method for synthesizing 3-vinylindoles, including 3-ethenyl-1H-indole. Brønsted acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the ketone carbonyl, generating an electrophilic oxocarbenium intermediate that undergoes nucleophilic attack by the C3 position of indole. For cyclic ketones (e.g., cyclohexanone), this reaction proceeds via a two-step mechanism: initial formation of a 3-indolyl carbocation followed by β-hydride elimination to yield the vinylindole. Reaction kinetics vary significantly with ketone structure; cyclododecanone (n = 12) exhibits slower condensation rates compared to smaller rings (n = 4–6) due to steric hindrance.

Table 1: Acid Catalysts and Yields in Indole-Ketone Condensations

KetoneAcid CatalystTemperature (°C)Yield (%)Reference
CyclopentanoneTFA8067
CyclohexanoneHCl7072
CyclododecanoneH3PO410038

The choice of acid critically influences product distribution. Boric acid preferentially yields 2:1 indole-ketone adducts, while stronger acids like TFA favor mono-condensation. Side reactions, including oligomerization of indole or over-alkylation, are mitigated by stoichiometric control and low-temperature conditions.

Solvent and Substrate Effects

Polar aprotic solvents (e.g., dichloromethane) enhance electrophilicity of the activated ketone, whereas protic solvents (e.g., ethanol) stabilize intermediates but slow reaction rates. Electron-rich indole derivatives (e.g., 5-methoxyindole) exhibit accelerated condensation kinetics due to increased nucleophilicity at C3. Conversely, sterically hindered ketones like adamantanone require extended reaction times (24–48 hours) to achieve moderate yields.

The field of organocatalytic asymmetric functionalization has emerged as a powerful synthetic methodology for the enantioselective modification of indole derivatives, including 3-ethenyl-1H-indole. This approach utilizes small organic molecules as catalysts to achieve high levels of stereochemical control without the need for transition metals. The following sections detail the major strategies employed in this area, focusing on chiral phosphoric acid catalysis, hydrogen-bond donor activation, and iminium/enamine-based transformations.

Chiral Phosphoric Acid-Catalyzed Enantioselective Reactions

Chiral phosphoric acids have revolutionized asymmetric organocatalysis by providing a versatile platform for enantioselective indole functionalization [1] [2]. These catalysts operate through dual activation mechanisms, simultaneously coordinating with both nucleophilic and electrophilic partners to achieve exceptional levels of stereochemical control.

Mechanistic Framework and Activation Modes

Chiral phosphoric acids function as bifunctional organocatalysts through dual hydrogen-bonding activation modes [1] [3]. The catalyst interacts with substrates via hydrogen bonding, where the hydroxyl group forms hydrogen bonds with electrophilic components while the phosphoryl oxygen activates nucleophilic indole substrates [4]. This dual activation creates a well-defined chiral environment that dictates the stereochemical outcome of the transformation.

Quantum mechanical calculations have revealed that chiral phosphoric acids can tautomerize to facilitate both proton and electron transfer processes, promoting carbon-carbon and carbon-nitrogen bond formation [3]. The origin of enantioselectivity stems from the differential stability of diastereomeric transition states, with calculated enantiomeric excess values showing excellent agreement with experimental observations [1].

Substrate Scope and Reaction Types

Friedel-Crafts Alkylation Reactions

The enantioselective Friedel-Crafts alkylation of 3-substituted indoles represents a cornerstone application of chiral phosphoric acid catalysis [2]. These reactions typically employ β,γ-unsaturated α-ketimino esters as electrophilic partners, achieving C2-selective functionalization with yields up to 93% and enantioselectivities exceeding 99% ee [2]. The reaction proceeds through an organized transition state where the chiral phosphoric acid simultaneously activates both the indole nucleophile and the ketimine electrophile.

Regioselective C6 Functionalization

A particularly noteworthy development involves the direct C6 functionalization of 2,3-disubstituted indoles using azadienes as electrophilic partners [4]. This transformation, catalyzed by chiral phosphoric acid (R)-5, provides access to heterotriarylmethanes with excellent yields and enantioselectivities up to 98% ee [4]. Mechanistic studies revealed that N-alkylation of indoles with azadienes is reversible, enabling the thermodynamically controlled formation of the desired C6-functionalized products [4].

Asymmetric Arylation via Nucleophilic Substitution

Chiral phosphoric acids effectively catalyze the asymmetric arylation of indoles through nucleophilic aromatic substitution mechanisms [1]. The reaction between azobenzene derivatives and indoles produces chiral pyrroloindolines with high yields and excellent enantioselectivity, with computational studies indicating eight possible reaction pathways leading to the products [1].

Atroposelective Transformations

Recent advances have extended chiral phosphoric acid catalysis to atroposelective transformations, particularly in the enantioselective iodination of N-arylindoles [5]. Using N-iodosuccinimide as the iodine source and chiral phosphoric acid P1 as catalyst, this methodology achieves precise control over the carbon-nitrogen stereogenic axis, producing axially chiral products with 97:3 enantiomeric ratio [5].

Table 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Reactions

Reaction TypeCatalystElectrophile/PartnerYield (%)Enantioselectivity (% ee)Key Features
Friedel-Crafts C2 alkylationChiral phosphoric acidβ,γ-unsaturated α-ketimino estersUp to 93Up to >99C2-selective functionalization of 3-substituted indoles
Asymmetric arylation via nucleophilic substitutionChiral phosphoric acidAzobenzene derivativesHigh yields92 (calculated)Dual hydrogen-bonding activation mode
C6 functionalization of 2,3-disubstituted indolesChiral phosphoric acid (R)-5AzadienesExcellent yieldsUp to 98Regioselective C6 position functionalization
Enantioselective N-H functionalizationChiral Brønsted acidα,β-unsaturated γ-lactamsHigh yieldsHigh enantioselectivityN-alkylation via N-acyliminium ion intermediate
Atroposelective iodination of N-arylindolesChiral phosphoric acid P1N-iodosuccinimide (NIS)7197:3 erAxially chiral product formation

Hydrogen-Bond Donor Catalysis in Stereochemical Control

Hydrogen-bond donor catalysis represents a fundamental mode of organocatalytic activation that relies on hydrogen bonding interactions to accelerate and control organic reactions [6]. This approach has proven particularly effective for the stereochemical control of indole functionalization reactions, offering complementary reactivity to traditional Lewis acid catalysis.

Fundamental Principles of Hydrogen-Bond Activation

Hydrogen-bond donors operate through various mechanistic pathways to achieve catalytic activity [6]. These catalysts can stabilize anionic intermediates, sequester anions to enable formation of reactive electrophilic cations, and act as general acids to activate electrophiles through protonation [6]. The most powerful approach involves bifunctional catalysis, where simultaneous activation of both reaction partners occurs [6].

The close association between catalyst and substrate molecules makes hydrogen-bond catalysis particularly effective for inducing enantioselectivity [6]. These catalysts are often simple to synthesize, relatively robust, and can be prepared in high enantiomeric purity [6].

Thiourea-Based Catalytic Systems

Episulfonium Ion Ring Opening

Arylpyrrolidino amido thiourea catalysts have demonstrated remarkable effectiveness in the enantioselective nucleophilic ring opening of episulfonium ions by indoles [7]. These transformations proceed through an anion-binding pathway where the thiourea catalyst forms direct associations with sulfonate counterions [7]. Kinetic studies reveal that the degree of rate acceleration correlates directly with the acidity of indole substrates, indicating general base activation through indole N-H to catalyst hydrogen bonding interactions [7].

The catalytic mechanism involves multiple hydrogen bonding sites, with the amide oxygen serving as the most likely hydrogen-bond acceptor for indole activation [7]. This selectivity was confirmed through comparative studies with thioamide analogs, which showed reduced reactivity compared to the corresponding amide-containing catalysts [7].

Michael Addition Reactions

Thiourea derivatives effectively catalyze Michael addition reactions of indoles to β-nitrostyrene derivatives [8]. These reactions proceed under mild conditions with excellent regioselectivity and high enantioselectivity [8]. The hydrogen-bond donor ability of thiourea catalysts activates nitroolefins toward nucleophilic attack while simultaneously organizing the transition state for stereochemical control.

Feist's Acid Catalysis

3-Methylenecyclopropane-1,2-dicarboxylic acid, known as Feist's acid, has emerged as a novel class of hydrogen-bond donor catalyst [8]. This catalyst demonstrates exceptional effectiveness in Michael addition reactions of indoles and pyrroles to trans-β-nitrostyrene derivatives, achieving yields up to 98% with excellent regioselectivity [8]. The cooperative hydrogen-bonding effects of the dicarboxylic acid functionality provide enhanced activation compared to monofunctional analogs [8].

Bifunctional Organocatalyst Applications

Quinine-derived bifunctional organocatalysts have shown promise in aza-Friedel-Crafts reactions between indoles and cyclic imines [9]. These catalysts utilize both hydrogen-bond donor and acceptor functionalities to achieve simultaneous activation of nucleophile and electrophile [9]. The reactions with benzoxathiazine 2,2-dioxides provide 4-indolyl, 5-indolyl, and 7-indolyl sulfamidate derivatives in yields up to 99% with enantioselectivities reaching 86% ee [9].

Table 2: Hydrogen-Bond Donor Catalysis in Stereochemical Control

Catalyst TypeReactionSubstrateYield (%)StereoselectivityMechanism
Thiourea derivativesMichael addition to β-nitrostyreneIndoles and pyrrolesGood to excellentHigh enantioselectivityHydrogen bonding stabilization of anionic intermediates
Feist's acidMichael addition to trans-β-nitrostyrene derivativesIndole and pyrroleUp to 98Excellent regioselectivityCooperative hydrogen-bonding effects
Arylpyrrolidino amido thioureaNucleophilic ring opening of episulfonium ionsIndoles with episulfonium ionsHigh yieldsHigh enantioselectivityAnion-binding pathway with episulfonium ions
Urea/thiourea bifunctional catalystsGeneral base activation of indole N-HVarious indole derivativesVariableCorrelated with indole acidityH-bond acceptor activation of indole N-H
Quinine-derived bifunctional organocatalystAza-Friedel-Crafts with cyclic iminesIndoles with benzoxathiazine 2,2-dioxidesUp to 99Up to 86% eeBifunctional activation of nucleophile and electrophile

Iminium/Enamine Activation Strategies

Iminium and enamine activation represent foundational strategies in asymmetric organocatalysis, providing complementary approaches for the stereoselective functionalization of carbonyl compounds and their derivatives [10] [11]. These activation modes have been successfully adapted for indole chemistry, offering powerful methods for creating complex molecular architectures with high stereochemical fidelity.

MacMillan Imidazolidinone Catalysis

The development of chiral imidazolidinone catalysts by MacMillan revolutionized the field of asymmetric organocatalysis [11] [12]. The optimized (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst enables highly enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes [11] [12]. This transformation proceeds through iminium ion activation, where condensation of the catalyst with the aldehyde creates an activated electrophilic intermediate [11].

The reaction demonstrates broad substrate scope, accommodating various indole systems and α,β-unsaturated aldehydes with yields ranging from 70-97% and enantioselectivities of 84-97% ee [11] [12]. The synthetic utility of this methodology was demonstrated in the enantioselective synthesis of an indolobutyric acid COX-2 inhibitor [11], highlighting its potential for medicinal chemistry applications.

Mechanistic Considerations in Iminium Catalysis

Iminium catalysis operates by lowering the energy of the lowest unoccupied molecular orbital of α,β-unsaturated carbonyl compounds [10]. The formation of iminium ions from aldehydes and chiral secondary amines creates highly electrophilic intermediates that undergo facile nucleophilic attack by indoles [13] [14]. The stereochemical outcome is determined by the chiral environment created by the catalyst, which shields one face of the electrophile from nucleophilic approach.

Recent studies have expanded the mechanistic understanding to include enantioselective desymmetrization reactions triggered by sequential iminium activation and enamine activation [15]. These cascade processes enable the construction of complex polycyclic structures with multiple stereocenters in a single operation [15].

Diphenylprolinol Silyl Ether Catalysis

Diphenylprolinol trimethylsilyl ether represents another important class of organocatalysts for indole functionalization [16]. This catalyst system effectively promotes enantioselective Friedel-Crafts alkylation of indoles with aromatic α,β-unsaturated aldehydes through enamine activation [16]. Following sodium borohydride reduction, the transformation provides 3-indolyl-3-phenylpropanols with high enantioselectivities [16].

The enhanced reactivity of diphenylprolinol silyl ethers compared to simple proline derivatives stems from their increased steric bulk and electronic properties [16]. The trimethylsilyl ether protecting group prevents catalyst deactivation while maintaining the essential nucleophilic character required for enamine formation [16].

SOMO Activation and Related Strategies

Single Occupied Molecular Orbital (SOMO) catalysis represents an advanced activation mode that extends beyond traditional two-electron chemistry [17]. This approach involves selective one-electron oxidation of electron-rich enamines to generate reactive radical cations with three π-electrons [17]. The resulting intermediates can undergo subsequent carbon-carbon bond forming reactions that are not accessible through conventional enamine or iminium activation [17].

Primary amine catalysts with oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone have been employed for oxidative coupling reactions involving indoles [18]. These transformations demonstrate clear mechanistic distinctions between primary and secondary amine catalysts, with primary amines showing enhanced reactivity for cross-coupling processes [18].

Proline-Derived Catalyst Systems

Proline and its derivatives continue to play important roles in organocatalytic indole functionalization [19] [20]. L-proline has been successfully employed in one-pot three-component syntheses of 3-(α-arylaminobenzyl)indoles, demonstrating the continued relevance of simple amino acid catalysts [20]. These reactions proceed under environmentally benign conditions and offer practical alternatives to metal-based catalytic systems [20].

The mechanistic basis for proline catalysis involves enamine formation through condensation with carbonyl compounds, followed by nucleophilic attack on electrophilic partners [19]. The zwitterionic character and hydrogen-bonding capability of proline in the transition state determine the reaction outcome [19].

Table 3: Iminium/Enamine Activation Strategies

Catalyst SystemActivation ModeSubstrate ScopeProductYield (%)Enantioselectivity (% ee)Notable Features
(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinoneIminium ion catalysisα,β-unsaturated aldehydes with indoles3-Indolyl alkylated aldehydes70-9784-97First highly enantioselective organocatalytic indole alkylation
Diphenylprolinol trimethylsilyl etherEnamine catalysisAromatic α,β-unsaturated aldehydes3-Indolyl-3-phenylpropanolsGood yieldsHigh enantioselectivitiesAfter NaBH4 reduction gives alcohols
Chiral biscinchona alkaloid catalystAllylic alkylation2-methyl-3-nitroindoles with MBH carbonatesFunctionalized indole derivativesGood yieldsGood enantioselectivitiesDirect C(sp3)-H bond functionalization
Primary amine catalyst with DDQ oxidantOxidative coupling (SOMO-like)Naproxen derivatives with indolesCross-coupled indole products38-42Racemic to moderateDistinction between primary/secondary amine catalysts
Secondary amine with CAN oxidantIminium activationVarious aldehyde substratesAldehyde functionalization productsVariableHigh with secondary aminesSOMO vs iminium mechanistic pathways

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3-Ethenyl-1H-indole

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Last modified: 08-19-2023

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